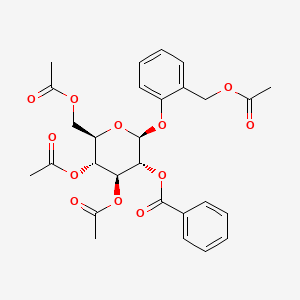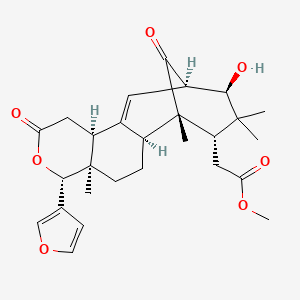
Sodium;fluoro(methoxy)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Sodium;fluoro(methoxy)phosphinate” is a phosphinate compound. Phosphinates or hypophosphites are a class of phosphorus compounds conceptually based on the structure of hypophosphorous acid . Sodium hypophosphite (NaPO2H2, also known as sodium phosphinate) is the sodium salt of hypophosphorous acid and is often encountered as the monohydrate . It is a solid at room temperature, appearing as odorless white crystals .
Synthesis Analysis
The synthesis of phosphinate precursor was accomplished using free radical addition of sodium phosphinate to the appropriate terminal alkenes in high yields . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Molecular Structure Analysis
Phosphinates or hypophosphites are a class of phosphorus compounds conceptually based on the structure of hypophosphorous acid . The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .Chemical Reactions Analysis
The hydrolysis of phosphinates and phosphonates may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The course of the reactions may be influenced by various factors, such as the temperature, solvent, pH, and the substituents attached to the phosphorus atom .Physical And Chemical Properties Analysis
“Sodium;fluoro(methoxy)phosphinate” is likely to share similar properties with sodium hypophosphite, which is a solid at room temperature, appearing as odorless white crystals . It is soluble in water, and easily absorbs moisture from the air . The electron-withdrawing properties of fluorine influences pKa, bringing them within the range of phosphate .Propiedades
IUPAC Name |
sodium;fluoro(methoxy)phosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4FO3P.Na/c1-5-6(2,3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNWRBTJUSDQN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)([O-])F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FNaO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724634 |
Source


|
| Record name | sodium;fluoro(methoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.995 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;fluoro(methoxy)phosphinate | |
CAS RN |
15842-95-2 |
Source


|
| Record name | sodium;fluoro(methoxy)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3S,4R)-2,3,4-triacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B579656.png)

![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)




